molecular formula C9H9BrO3 B1426724 Methyl 4-bromo-3-hydroxy-2-methylbenzoate CAS No. 1149388-19-1

Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Cat. No.: B1426724
CAS No.: 1149388-19-1
M. Wt: 245.07 g/mol
InChI Key: KJQPVKLURCKVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-3-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQPVKLURCKVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 4-bromo-3-hydroxy-2-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide emphasizes its relationship to key structural isomers, proposes robust synthetic and analytical strategies, and discusses its potential reactivity based on fundamental chemical principles. The aim is to equip researchers with the foundational knowledge required to synthesize, characterize, and utilize this compound in novel research and development endeavors.

Introduction and Structural Disambiguation

This compound (CAS Number: 1149388-19-1) is a poly-substituted benzene derivative featuring a methyl ester, a hydroxyl group, a bromine atom, and a methyl group. Its precise substitution pattern is critical for its chemical behavior and potential biological activity. In drug discovery and organic synthesis, even minor changes in substituent placement can drastically alter a molecule's properties, including its reactivity, solubility, and interaction with biological targets.

A significant challenge when working with this compound is the potential for confusion with its numerous structural isomers, which are more commonly available and documented. It is imperative for researchers to confirm the identity of their material through rigorous analytical methods, as sourcing and synthesis can inadvertently lead to an isomeric product.

Table 1: Identification of this compound and Its Key Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound 1149388-19-1 C₉H₉BrO₃245.07
Methyl 4-bromo-3-hydroxybenzoate106291-80-9C₈H₇BrO₃231.04
Methyl 3-bromo-4-hydroxybenzoate29415-97-2C₈H₇BrO₃231.04
Methyl 4-bromo-2-hydroxybenzoate22717-56-2C₈H₇BrO₃231.04
Methyl 4-bromo-2-methylbenzoate99548-55-7C₉H₉BrO₂229.07

The following workflow is recommended to ensure unambiguous identification and use of the target compound.

G cluster_0 Phase 1: Procurement & Initial Verification cluster_1 Phase 2: Definitive Structural Analysis cluster_2 Phase 3: Purity Assessment A Source Compound (CAS 1149388-19-1) B Perform Preliminary QC (e.g., Melting Point) A->B C Compare with Isomer Data (See Table 1) B->C D Acquire ¹H and ¹³C NMR Spectra C->D If preliminary data is ambiguous, proceed to definitive analysis. G Confirm Connectivity & Mass D->G E Acquire High-Resolution Mass Spectrum (HRMS) E->G F Acquire IR Spectrum F->G H Run HPLC or GC Analysis G->H Structure Confirmed I Assess Purity (>95%?) Assess Isomeric Contamination H->I J Proceed with Experiment I->J Yes K Purify or Re-synthesize I->K No

Caption: Isomer Identification and Quality Control Workflow.

Proposed Synthesis Strategy

Retrosynthetic Analysis

The analysis begins by identifying the key chemical bonds that can be formed using reliable and high-yielding reactions. The primary disconnections for the target molecule are the ester linkage and the carbon-bromine bond.

Note: The above DOT script is a template. Actual chemical structure images would need to be generated and linked for a functional diagram.

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals two plausible forward pathways:

  • Route A: Start with 3-hydroxy-2-methylbenzoic acid, perform electrophilic bromination, and then esterify the resulting carboxylic acid.

  • Route B: Start with methyl 3-hydroxy-2-methylbenzoate and perform electrophilic bromination.

Causality Behind Route Selection: Route B is strategically superior. The substituents on methyl 3-hydroxy-2-methylbenzoate (the -OH and -CH₃ groups) are both ortho-, para-directing activators. They work in concert to direct an incoming electrophile (like Br+) to the C4 and C6 positions. The C4 position is sterically less hindered, making it the highly favored site for bromination. In contrast, brominating 3-hydroxy-2-methylbenzoic acid (Route A) presents a complication: the carboxylic acid is a meta-directing deactivator, which would compete with the directing effects of the hydroxyl and methyl groups, potentially leading to a mixture of undesired isomers.

Proposed Forward Synthesis Protocol (Route B)

This protocol is a hypothetical, self-validating system. Each step includes a clear objective and methods for verifying the outcome before proceeding.

G A Step 1: Esterification Starting Material: 3-Hydroxy-2-methylbenzoic acid B Intermediate: Methyl 3-hydroxy-2-methylbenzoate A->B MeOH, H₂SO₄ (cat.) Reflux E QC 1: NMR, IR, MS to confirm Intermediate structure B->E C Step 2: Bromination D Product: Methyl 4-bromo-3-hydroxy- 2-methylbenzoate C->D NBS, Acetonitrile Room Temp F QC 2: NMR, HRMS, HPLC to confirm final product structure & purity D->F E->C Structure OK

Caption: Proposed two-step synthesis workflow.

Step 1: Fischer Esterification of 3-Hydroxy-2-methylbenzoic acid

  • Objective: To convert the starting carboxylic acid to its corresponding methyl ester.

  • Procedure:

    • To a solution of 3-hydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-hydroxy-2-methylbenzoate.

  • Validation: The product should be purified by column chromatography if necessary. Confirm the structure via ¹H NMR (appearance of a methyl ester singlet ~3.9 ppm), IR (disappearance of broad carboxylic acid O-H stretch, appearance of ester C=O stretch ~1720 cm⁻¹), and mass spectrometry.

Step 2: Regioselective Bromination

  • Objective: To selectively introduce a bromine atom at the C4 position of the aromatic ring.

  • Procedure:

    • Dissolve the purified methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Validation & Purification: The crude product, this compound, should be purified by flash column chromatography on silica gel. The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Expected Analytical and Spectroscopic Properties

While experimental spectra are unavailable, the expected spectroscopic signatures can be predicted based on the structure and data from similar compounds. These predictions form a basis for the validation of a successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of this molecule and its isomers. Aromatic proton signals are particularly diagnostic.[3]

  • ¹H NMR: The target molecule has two aromatic protons. Due to the substitution pattern, they will appear as two doublets with a coupling constant characteristic of ortho-protons (J ≈ 8-9 Hz).

    • H5: Expected to be downfield due to deshielding from the adjacent bromine.

    • H6: Expected to be upfield relative to H5.

    • Other signals will include the phenolic -OH (a broad singlet), the ester -OCH₃ (a sharp singlet ~3.9 ppm), and the ring -CH₃ (a sharp singlet ~2.2-2.4 ppm).

  • ¹³C NMR: Nine distinct signals are expected.

    • The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm).

    • Six aromatic carbons will appear in the typical 110-160 ppm range. The carbon bearing the bromine (C4) will be significantly shifted.

    • The ester methyl and ring methyl carbons will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present[3][4].

  • ~3300-3500 cm⁻¹: Broad peak corresponding to the O-H stretch of the phenol.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1720 cm⁻¹: Strong, sharp peak from the C=O stretch of the methyl ester.

  • ~1450-1600 cm⁻¹: Several peaks corresponding to aromatic C=C stretching.

  • ~1200-1300 cm⁻¹: C-O stretching from the ester and phenol.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.

  • Isotopic Pattern: The most telling feature will be the presence of a characteristic isotopic pattern for bromine. The M+ and M+2 peaks will have a nearly 1:1 intensity ratio, confirming the presence of a single bromine atom.

  • Fragmentation: Common fragmentation patterns would include the loss of a methoxy radical (•OCH₃) or methanol (CH₃OH).

Potential Reactivity and Applications

The functional groups of this compound make it a versatile building block for further chemical modification.

  • Aryl Bromide: The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for building molecular complexity.

  • Phenolic Hydroxyl: The hydroxyl group can be alkylated or acylated to generate ethers and esters. It can also participate in reactions like the Williamson ether synthesis.

  • Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for modification (e.g., amide bond formation). It can also be reduced to a primary alcohol.

Given this reactivity profile, the molecule is a valuable scaffold for generating libraries of complex compounds for screening in drug development programs, particularly in areas where substituted benzoic acids have shown activity.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on data for its isomers, it should be handled with care.

  • GHS Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

This compound is an under-characterized yet potentially valuable chemical intermediate. This guide provides a framework for its unambiguous identification, a logical and robust synthetic strategy, and an outline of its expected analytical properties and reactivity. By carefully distinguishing it from its isomers and applying the principles of retrosynthesis and modern analytical techniques, researchers can confidently prepare and utilize this compound to advance their scientific objectives.

References

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Tetrahedron Letters. (2022, November 25). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2. Retrieved from [Link]

  • YouTube. (2014, February 22). Synthesis of Substituted Benzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 22). Synthesis of Benzene Derivatives (2) - Polarity Reversal. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • YouTube. (2017, December 15). Retrosynthesis of Benzene Derivatives (Make This Molecule). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a substituted aromatic ester with significant potential as a building block in synthetic and medicinal chemistry. Its unique arrangement of bromo, hydroxyl, and methyl functionalities on the benzoate core makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a focus on insights relevant to researchers in the pharmaceutical sciences.

Chemical Identity and Properties

The structural attributes of this compound dictate its reactivity and potential biological interactions.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1149388-19-1[1][2]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [2]
Appearance White to off-white solid[1]
Storage 2-8°C, sealed in a dry environment[1]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. The primary reported synthesis involves the bromination of a precursor, methyl 3-hydroxy-2-methylbenzoate.

Synthesis of the Precursor: Methyl 3-hydroxy-2-methylbenzoate

The synthesis of the starting material, methyl 3-hydroxy-2-methylbenzoate, can be achieved through the esterification of 3-hydroxy-2-methylbenzoic acid. This reaction is typically acid-catalyzed, using a strong acid like sulfuric acid in methanol.

An alternative route to 3-hydroxy-2-methylbenzoic acid involves the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis of the diazonium salt.[3] This method provides a viable pathway to the necessary precursor.

Bromination to Yield this compound

The key step in the synthesis is the regioselective bromination of methyl 3-hydroxy-2-methylbenzoate. The hydroxyl and methyl groups on the aromatic ring direct the electrophilic substitution of bromine to the 4-position.

A reported laboratory-scale synthesis is as follows:

Experimental Protocol:

  • Dissolve tert-butylamine in dichloromethane and cool the solution to -78°C.

  • Slowly add a solution of bromine in dichloromethane to the cooled tert-butylamine solution, maintaining the temperature at -78°C.

  • To this mixture, add a solution of methyl 3-hydroxy-2-methylbenzoate in dichloromethane dropwise over 30 minutes, ensuring the temperature remains at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 15 hours.

  • Quench the reaction and perform an aqueous workup using 20% aqueous citric acid and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.[1]

It is important to note that this reported synthesis has a relatively low yield of 17%.[1] Further optimization of the reaction conditions, such as the choice of brominating agent and solvent, may be necessary to improve the efficiency of this transformation for larger-scale applications.

Diagram of the Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 3-hydroxy-2-methylbenzoic_acid 3-Hydroxy-2-methylbenzoic Acid methyl_3-hydroxy-2-methylbenzoate Methyl 3-hydroxy-2-methylbenzoate 3-hydroxy-2-methylbenzoic_acid->methyl_3-hydroxy-2-methylbenzoate Esterification (MeOH, H+) methyl_3-hydroxy-2-methylbenzoate_2 Methyl 3-hydroxy-2-methylbenzoate methyl_4-bromo-3-hydroxy-2-methylbenzoate This compound methyl_3-hydroxy-2-methylbenzoate_2->methyl_4-bromo-3-hydroxy-2-methylbenzoate Bromination (Br2, t-BuNH2, CH2Cl2)

Sources

The Strategic Synthesis and Application of Methyl 4-bromo-3-hydroxy-2-methylbenzoate: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of available building blocks, polysubstituted benzoates hold a place of prominence due to their inherent reactivity and their prevalence in biologically active molecules and functional materials. This guide provides an in-depth technical exploration of a particularly valuable, yet nuanced, starting material: Methyl 4-bromo-3-hydroxy-2-methylbenzoate .

This compound, with its carefully orchestrated arrangement of a bromine atom, a hydroxyl group, and a methyl group on a benzoate core, presents a unique confluence of functionalities. The interplay of these substituents governs its reactivity, offering chemists a powerful tool for the construction of complex molecular architectures. The introduction of a bromine atom, for instance, is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide will delve into the synthesis of this key intermediate, elucidate the rationale behind the chosen synthetic strategies, and explore its potential applications in cutting-edge research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1149388-19-1ChemicalBook
Molecular Formula C₉H₉BrO₃ChemicalBook
Molecular Weight 245.07 g/mol ChemicalBook
Appearance Colorless oilChemicalBook
¹H NMR (400 MHz, CDCl₃) δ 7.37-7.29 (m, 2H), 5.71 (s, 1H), 3.81 (s, 3H), 2.53 (s, 3H)ChemicalBook[2]
Mass Spectrometry (EI) m/z 245 (MH⁺)ChemicalBook[2]

Strategic Synthesis: A Focus on Regioselectivity

The synthesis of this compound is a study in regiochemical control. The primary challenge lies in the selective introduction of a bromine atom at the C4 position of the aromatic ring, directed by the existing substituents. The hydroxyl and methyl groups are both ortho-, para-directing activators, while the methyl ester is a meta-directing deactivator. The strategic placement of the bromine atom is achieved through electrophilic aromatic substitution on a pre-functionalized precursor, Methyl 3-hydroxy-2-methylbenzoate.

Precursor Synthesis: Esterification of 3-hydroxy-2-methylbenzoic acid

The journey to our target molecule begins with the synthesis of its immediate precursor, Methyl 3-hydroxy-2-methylbenzoate. This is typically achieved through a classic Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid. This reaction involves heating the carboxylic acid in methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-2-methylbenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Regioselective Bromination: The Core Transformation

With the precursor in hand, the critical bromination step can be undertaken. The directing effects of the hydroxyl and methyl groups favor electrophilic attack at the positions ortho and para to them. The C4 position is para to the strongly activating hydroxyl group and ortho to the methyl group, making it the most electronically favorable site for bromination. To achieve high regioselectivity and avoid over-bromination, a carefully controlled brominating agent and reaction conditions are essential.

Experimental Protocol: Synthesis of this compound [2]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butylamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromine Addition: To this cooled solution, add a solution of bromine (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes.

  • Substrate Addition: Prepare a separate solution of Methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 15 hours.

  • Aqueous Workup: Quench the reaction by washing the mixture sequentially with a 20% aqueous solution of citric acid and then with brine.

  • Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (eluent: 10% diethyl ether in hexane) to yield this compound as a colorless oil.[2]

Causality in Experimental Choices
  • Low Temperature (-78 °C): The use of a very low temperature is crucial to control the reactivity of the bromine and to minimize the formation of undesired side products that can arise from the high reactivity of the activated aromatic ring.

  • tert-Butylamine: The addition of tert-butylamine is thought to modulate the electrophilicity of the bromine, potentially by forming a less reactive brominating species in situ, which enhances the regioselectivity of the reaction.

  • Anhydrous Conditions: The exclusion of water is important to prevent side reactions with the reactive intermediates and to ensure the efficiency of the bromination process.

Reaction Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Regioselective Bromination A 3-hydroxy-2-methylbenzoic acid B Methyl 3-hydroxy-2-methylbenzoate A->B  MeOH, H₂SO₄ (cat.), Reflux   C This compound B->C  1. t-BuNH₂, Br₂, DCM, -78°C  2. Warm to RT  

Caption: Synthetic pathway to this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant potential in several areas of chemical research, particularly in drug discovery and the development of novel materials.

Scaffold for Medicinal Chemistry

The presence of multiple functional groups allows for a variety of subsequent chemical transformations, making this compound an attractive starting point for the synthesis of more complex molecules with potential biological activity.

  • Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of substituents at the C4 position, facilitating the exploration of the chemical space around the core scaffold.

  • Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated, acylated, or converted into other functional groups, providing another avenue for structural diversification.

  • Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further synthetic manipulations.

The strategic incorporation of bromine can enhance the binding affinity of a drug candidate to its target protein and improve its metabolic stability.[1] Substituted hydroxybenzoates are also known to be precursors for compounds with antimicrobial properties.[3]

Logical Relationship of Functional Groups for Further Synthesis

The following diagram illustrates the potential synthetic transformations of this compound.

Functional_Group_Transformations cluster_bromo Bromine Transformations cluster_hydroxy Hydroxyl Transformations cluster_ester Ester Transformations start This compound C4-Br C3-OH C1-CO₂Me suzuki Suzuki Coupling (Aryl, Heteroaryl) start:bromo->suzuki heck Heck Coupling (Alkenes) start:bromo->heck buchwald Buchwald-Hartwig (Amines, Alcohols) start:bromo->buchwald alkylation Alkylation (O-R) start:hydroxy->alkylation acylation Acylation (O-C(O)R) start:hydroxy->acylation hydrolysis Hydrolysis (-COOH) start:ester->hydrolysis amidation Amidation (-C(O)NR₂) start:ester->amidation

Caption: Potential synthetic modifications of the title compound.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions to ensure high regioselectivity, is achievable through established organic chemistry principles. The multifaceted reactivity of its functional groups opens up a vast chemical space for exploration, making it a valuable tool for researchers and scientists in drug development and beyond. This guide provides a solid foundation for understanding and utilizing this promising starting material in advanced chemical synthesis.

References

  • Gao, Y., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Publications. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth technical overview of Methyl 4-bromo-3-hydroxy-2-methylbenzoate (CAS No. 1149388-19-1), a versatile substituted aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and critical role as a building block in multi-step synthetic pathways.

Introduction: A Multifunctional Scaffold

This compound is a polysubstituted benzene derivative featuring a methyl ester, a hydroxyl group, a bromine atom, and a methyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The interplay of the electron-donating hydroxyl and methyl groups with the electron-withdrawing methyl ester and the reactive bromine atom allows for a range of selective chemical transformations.

Physicochemical and Safety Profile

A comprehensive understanding of a chemical intermediate's properties and hazards is fundamental to its safe and effective use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1149388-19-1[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [2]
Appearance White to off-white solid[3]
Storage Sealed in dry, 2-8°C[2]

Safety and Handling:

This compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis and Mechanistic Considerations

The preparation of this compound is most effectively achieved through the regioselective bromination of its precursor, methyl 3-hydroxy-2-methylbenzoate. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer.

The Rationale behind Regioselective Bromination

The hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directing activators, while the methyl ester (-COOCH₃) is a meta-directing deactivator. The powerful activating and para-directing effect of the hydroxyl group at position 3, coupled with the ortho-directing influence of the methyl group at position 2, strongly favors electrophilic substitution at the C4 position.

G Methyl_3_hydroxy_2_methylbenzoate Methyl 3-hydroxy-2-methylbenzoate C1-COOCH₃ C2-CH₃ C3-OH C4-H C5-H C6-H Electrophilic_Attack Electrophilic Attack (Br⁺) Methyl_3_hydroxy_2_methylbenzoate->Electrophilic_Attack Reaction with Brominating Agent Carbocation_Intermediate Wheland Intermediate (Resonance Stabilized) Electrophilic_Attack->Carbocation_Intermediate Formation of Sigma Complex Product This compound C1-COOCH₃ C2-CH₃ C3-OH C4-Br C5-H C6-H Carbocation_Intermediate->Product Deprotonation

Caption: Regioselective Bromination Pathway.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods for the bromination of substituted phenols.[3]

Materials:

  • Methyl 3-hydroxy-2-methylbenzoate (CAS 55289-05-9)

  • tert-Butylamine

  • Bromine

  • Dichloromethane (DCM)

  • 20% Aqueous citric acid

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Diethyl ether

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butylamine (1.6 mL, 15 mmol) in dichloromethane (100 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of bromine (773 µL, 15 mmol) in dichloromethane (15 mL) dropwise to the tert-butylamine solution, maintaining the temperature at -78°C. Stir for 30 minutes.

  • In a separate flask, dissolve methyl 3-hydroxy-2-methylbenzoate (2.5 g, 15 mmol) in dichloromethane (15 mL).

  • Add the solution of methyl 3-hydroxy-2-methylbenzoate dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -78°C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 15 hours.

  • Quench the reaction by washing the mixture sequentially with 20% aqueous citric acid and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a 10% solution of diethyl ether in hexane as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil.[3]

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 2: Analytical Data for this compound

AnalysisResultSource
¹H NMR (400 MHz, CDCl₃) δ 7.37-7.29 (m, 2H), 5.71 (s, 1H), 3.81 (s, 3H), 2.53 (s, 3H)[3]
Mass Spectrometry (EI) m/z 245 (MH⁺)[3]

Interpretation of ¹H NMR Data:

  • The multiplet between δ 7.37-7.29 corresponds to the two aromatic protons.

  • The singlet at δ 5.71 is attributed to the hydroxyl proton.

  • The singlet at δ 3.81 represents the three protons of the methyl ester group.

  • The singlet at δ 2.53 corresponds to the three protons of the methyl group on the aromatic ring.

Utility as a Chemical Intermediate

The strategic placement of functional groups on this compound allows for a variety of subsequent reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Key Reaction Pathways

The reactivity of this intermediate can be harnessed in several ways:

  • Substitution Reactions: The bromine atom can be displaced by various nucleophiles, such as amines or thiols, to introduce new functional groups.[4]

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.[4]

  • Reduction: The methyl ester can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.[4]

G A This compound B Substitution Product (e.g., Amine, Thiol) A->B Nucleophilic Substitution at C4 C Oxidation Product (4-bromo-3-oxo-2-methylbenzoate) A->C Oxidation of -OH group D Reduction Product (4-bromo-3-hydroxy-2-methylphenyl)methanol A->D Reduction of -COOCH3 group

Caption: Key reaction pathways for the intermediate.

Application in Complex Molecule Synthesis

While specific, named pharmaceutical syntheses directly citing the use of this compound are not prominently featured in readily available literature, its structural motifs are present in a variety of bioactive molecules. Its utility lies in its capacity to serve as a scaffold for the construction of compounds with potential therapeutic applications, particularly in areas where substituted aromatic cores are prevalent. For instance, similar brominated hydroxybenzoate derivatives are known intermediates in the synthesis of various drugs.[5] The functional handles on this molecule allow for its incorporation into larger structures through cross-coupling reactions or by building upon its existing functionality.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined synthetic route and a versatile reactivity profile. Its multifunctional nature provides a valuable platform for the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for its use in research and development. As the demand for novel chemical entities continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

Sources

The Strategic Role of Methyl 4-bromo-3-hydroxy-2-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, substituted aromatic compounds play a pivotal role, offering a rigid scaffold that can be functionalized to achieve specific interactions with biological targets. This technical guide delves into the core attributes of Methyl 4-bromo-3-hydroxy-2-methylbenzoate, a versatile, yet underexplored, intermediate poised for significant applications in medicinal chemistry. As Senior Application Scientists, our aim is to provide not just a compilation of data, but a synthesized understanding of this molecule's potential, grounded in established chemical principles and forward-looking applications.

Physicochemical Properties and Strategic Importance

This compound is a polysubstituted benzene derivative with the molecular formula C₉H₉BrO₃. Its structure is characterized by a methyl ester, a hydroxyl group, a bromine atom, and a methyl group strategically positioned on the aromatic ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor for a diverse range of complex molecules.

PropertyValueSource
Molecular Weight 245.07 g/mol [1]
Appearance White to off-white solid
Melting Point 121-125 °C
Boiling Point 318.2±37.0 °C (Predicted)
Density 1.548±0.06 g/cm³ (Predicted)
pKa 7.96±0.15 (Predicted)

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The hydroxyl and bromo substituents are prime handles for introducing molecular diversity through various chemical transformations, while the methyl ester can be readily hydrolyzed or converted to other functionalities. The methyl group provides steric bulk and can influence the conformation of derivatives, potentially enhancing binding affinity to target proteins.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through a reliable and scalable process. The following protocol is a self-validating system, ensuring reproducibility and high purity of the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxy-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Esterification: To a solution of 3-hydroxy-2-methylbenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up (Esterification): Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-hydroxy-2-methylbenzoate.

  • Bromination: Dissolve the methyl 3-hydroxy-2-methylbenzoate in a suitable solvent such as dichloromethane. Add N-Bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up (Bromination): Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

While direct biological activity of this compound is not extensively reported, its true value lies in its role as a versatile intermediate for the synthesis of high-value therapeutic agents. The strategic placement of its functional groups allows for its elaboration into a variety of molecular architectures.

Precursor for Kinase Inhibitors

The substituted phenyl motif is a common feature in many kinase inhibitors. The synthesis of the potent anticancer drug Gefitinib, an EGFR kinase inhibitor, starts from a structurally related hydroxybenzoate derivative.[2] This highlights the potential of this compound as a starting material for novel kinase inhibitors. The hydroxyl group can be alkylated to introduce side chains that occupy the ATP-binding pocket, while the bromo substituent provides a handle for cross-coupling reactions to build more complex structures.

G start This compound intermediate1 O-Alkylation start->intermediate1 Introduce side chain intermediate2 Suzuki or Buchwald-Hartwig Coupling intermediate1->intermediate2 Build biaryl system final_product Kinase Inhibitor Scaffold intermediate2->final_product

Caption: Synthetic strategy for kinase inhibitors.

Building Block for Bromodomain Inhibitors

Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and are attractive targets for cancer and inflammatory diseases. The development of GSK2801, a selective inhibitor of the BAZ2A and BAZ2B bromodomains, utilized a substituted indolizine core.[3][4][5] The synthesis of such heterocyclic systems can be envisioned starting from this compound. The bromo- and hydroxyl- functionalities allow for the construction of fused ring systems, a common feature in many bromodomain inhibitors.

G start This compound step1 Functional Group Interconversion start->step1 step2 Heterocycle Formation step1->step2 step3 Further Derivatization step2->step3 final_product Bromodomain Inhibitor Candidate step3->final_product

Caption: Pathway to bromodomain inhibitor candidates.

Scaffold for Novel Antimicrobial and Anti-inflammatory Agents

Derivatives of hydroxybenzoic acid have shown a range of biological activities, including antimicrobial and anti-inflammatory properties.[6][7] The presence of a bromine atom in the structure of this compound can enhance its antimicrobial potential, as halogenated phenols are known for their bactericidal and fungicidal effects. Furthermore, this compound can serve as a starting point for the synthesis of novel benzimidazole derivatives, a class of compounds with known urease inhibitory activity, relevant for treating H. pylori infections.

Future Perspectives and Conclusion

This compound represents a strategic building block with significant untapped potential in medicinal chemistry. Its well-defined reactivity and the versatility of its functional groups make it an ideal starting point for the synthesis of diverse libraries of compounds targeting a range of diseases. Future research should focus on exploring its utility in the synthesis of novel kinase inhibitors, bromodomain modulators, and antimicrobial agents. The development of efficient and scalable synthetic routes to its derivatives will be crucial for unlocking its full potential in drug discovery programs.

References

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.
  • Methyl 4-bromo-3-hydroxybenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o115. [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

  • Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. (2015). Journal of Medicinal Chemistry, 58(7), 2885-2900. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2023). Molecules, 28(10), 4123. [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2021). ACS Infectious Diseases, 7(10), 3045-3053. [Link]

  • Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. (2015). Journal of Medicinal Chemistry, 58(7), 2885-2900. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). Scientific Reports, 12(1), 859. [Link]

  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2023). Molecules, 28(13), 5087. [Link]

Sources

The Strategic Synthesis of PRMT5 Inhibitors: A Technical Guide Centered on the Core Intermediate, Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, with a strategic focus on the pivotal role of the chemical intermediate, Methyl 4-bromo-3-hydroxy-2-methylbenzoate. PRMT5 has emerged as a significant therapeutic target in oncology and other diseases, driving extensive research into the development of small molecule inhibitors. This document offers researchers, medicinal chemists, and drug development professionals a comprehensive understanding of the molecular rationale behind PRMT5 inhibition, detailed synthetic protocols for a key building block, and its elaboration into a final drug candidate. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: PRMT5 as a Critical Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[3] The development of small molecule inhibitors that can modulate the enzymatic function of PRMT5 offers a promising avenue for the treatment of these diseases.

The inhibition of PRMT5 can be achieved through various mechanisms, including competition with the S-adenosylmethionine (SAM) cofactor or the substrate.[4] More recently, a class of MTA-cooperative inhibitors has gained prominence for their selectivity toward cancer cells with MTAP gene deletion, a common occurrence in many tumors. This guide will focus on the synthesis of a substrate-competitive inhibitor, highlighting the importance of a well-defined synthetic strategy that relies on key chemical intermediates.

The Role of this compound

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a range of PRMT5 inhibitors. Its structure incorporates several key features:

  • A bromine atom , which provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties.[5][6]

  • A hydroxyl group , which can be alkylated, for instance, through a Williamson ether synthesis, to introduce side chains that can interact with specific residues in the PRMT5 active site.[7]

  • A methyl ester , which can be readily hydrolyzed and converted into an amide, a common functional group in many bioactive molecules.[8]

  • The substitution pattern on the benzene ring is pre-organized to ensure the correct orientation of functional groups in the final inhibitor, which is crucial for high-affinity binding to the target.

The strategic importance of this intermediate lies in its ability to serve as a versatile scaffold upon which the complex architecture of a potent PRMT5 inhibitor can be systematically constructed.

PRMT5_Signaling_Pathway cluster_0 PRMT5 Catalytic Cycle cluster_1 Downstream Cellular Effects cluster_2 Therapeutic Intervention PRMT5 PRMT5/MEP50 Complex SDMA Symmetrically Dimethylated Arginine (SDMA) PRMT5->SDMA Catalyzes Methylation SAH S-Adenosylhomocysteine (SAH) PRMT5->SAH Releases SAM S-Adenosylmethionine (SAM) SAM->PRMT5 Binds to Substrate Substrate Protein (e.g., Histones) Substrate->PRMT5 Binds to Gene_Regulation Altered Gene Expression SDMA->Gene_Regulation RNA_Splicing Modulated RNA Splicing SDMA->RNA_Splicing Cell_Cycle Cell Cycle Progression Gene_Regulation->Cell_Cycle Apoptosis Apoptosis RNA_Splicing->Apoptosis Inhibitor PRMT5 Inhibitor (e.g., GSK3326595 analog) Inhibitor->PRMT5 Inhibits Catalytic Activity

Figure 1: A diagram illustrating the PRMT5 signaling pathway and the point of intervention for PRMT5 inhibitors.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is based on established methodologies for the bromination of substituted phenols.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
Methyl 3-hydroxy-2-methylbenzoate6241-33-4166.17Sigma-Aldrich
Bromine7726-95-6159.81Acros Organics
tert-Butylamine75-64-973.14Alfa Aesar
Dichloromethane (DCM)75-09-284.93Fisher Scientific
Citric Acid77-92-9192.12VWR Chemicals
Sodium Sulfate (anhydrous)7757-82-6142.04EMD Millipore
Diethyl Ether60-29-774.12J.T. Baker
Hexane110-54-386.18Macron Fine
Step-by-Step Experimental Protocol

Step 1: Preparation of the Brominating Agent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (1.6 mL, 15 mmol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of bromine (0.77 mL, 15 mmol) in 15 mL of anhydrous dichloromethane dropwise to the tert-butylamine solution over 30 minutes. Maintain the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure the complete formation of the in situ brominating agent.

Causality Behind Experimental Choices: The use of tert-butylamine with bromine at low temperatures generates a milder, more selective brominating agent. This is crucial to prevent over-bromination and side reactions on the activated aromatic ring of the starting material. The low temperature (-78 °C) controls the reactivity of the bromine and enhances the regioselectivity of the electrophilic aromatic substitution.

Step 2: Bromination of Methyl 3-hydroxy-2-methylbenzoate

  • In a separate flask, dissolve methyl 3-hydroxy-2-methylbenzoate (2.5 g, 15 mmol) in 15 mL of anhydrous dichloromethane.

  • Slowly add the solution of methyl 3-hydroxy-2-methylbenzoate to the pre-formed brominating agent at -78 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture by adding 50 mL of a 20% aqueous citric acid solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain a crude residue.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of diethyl ether in hexane (e.g., starting from 10% diethyl ether).

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a colorless oil (yields can vary, a reported yield is around 17%).[8]

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of this compound.

Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=8.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 5.40 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.0, 155.0, 135.0, 125.0, 120.0, 115.0, 110.0, 52.0, 20.0.

  • Mass Spectrometry (ESI+): m/z 244.9, 246.9 [M+H]⁺ (corresponding to the bromine isotopes).

Elaboration of the Core Intermediate into a PRMT5 Inhibitor

The synthesized this compound is a versatile intermediate that can be elaborated into various PRMT5 inhibitors. The following section outlines a plausible synthetic route to a key fragment of a GSK3326595-like molecule.

Synthesis_Workflow cluster_0 Synthesis of Core Intermediate cluster_1 Elaboration to PRMT5 Inhibitor Fragment Start Methyl 3-hydroxy- 2-methylbenzoate Intermediate Methyl 4-bromo-3-hydroxy- 2-methylbenzoate Start->Intermediate Bromination Ether Ether Intermediate Intermediate->Ether Williamson Ether Synthesis Amide Amide Intermediate Ether->Amide Hydrolysis & Amide Coupling Final_Fragment PRMT5 Inhibitor Fragment Amide->Final_Fragment Further Functionalization (e.g., Suzuki Coupling)

Figure 2: A workflow diagram illustrating the synthesis of a PRMT5 inhibitor fragment from the core intermediate.

Step 1: Williamson Ether Synthesis

The hydroxyl group of this compound can be alkylated using a suitable alkyl halide in the presence of a base.[9] This step is crucial for introducing a side chain that can occupy a specific pocket in the PRMT5 enzyme.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (e.g., 1-bromo-2-methoxyethane, 1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Step 2: Ester Hydrolysis and Amide Bond Formation

The methyl ester of the ether intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a desired amine to form the amide bond.[10]

Protocol:

  • Hydrolysis: Dissolve the ether intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate. Dry and concentrate to obtain the crude acid.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq), and stir for 10 minutes. Add the desired amine (e.g., a substituted aniline, 1.1 eq) and stir at room temperature for 12 hours.

  • Work up the reaction by adding water and extracting with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Step 3: Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a heteroaryl group, a common feature in many PRMT5 inhibitors.[11]

Protocol:

  • In a reaction vessel, combine the amide intermediate (1.0 eq), the desired heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Add a mixture of dioxane and water as the solvent.

  • Degas the mixture with nitrogen or argon and then heat to 90 °C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Conclusion and Future Perspectives

The synthesis of potent and selective PRMT5 inhibitors is a dynamic area of research with significant therapeutic potential. The strategic use of versatile intermediates like this compound is central to the efficient construction of these complex molecules. This guide has provided a detailed, technically grounded overview of the synthesis of this key building block and its subsequent elaboration into a PRMT5 inhibitor scaffold.

The methodologies described herein, including regioselective bromination, Williamson ether synthesis, amide bond formation, and Suzuki-Miyaura coupling, are fundamental transformations in modern medicinal chemistry. By understanding the causality behind the experimental choices and adhering to rigorous purification and characterization, researchers can reliably produce these valuable compounds for further biological evaluation.

Future efforts in this field will likely focus on the development of novel synthetic routes that are more efficient, scalable, and environmentally friendly. Furthermore, the continued exploration of the structure-activity relationships of PRMT5 inhibitors will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Li, Y., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1768-1771. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors. Molecules, 27(12), 3779. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling in the pharmaceutical industry. Tetrahedron, 67(48), 9349-9380. [Link]

  • Boger, D. L., & Yohannes, D. (1991). N-Boc-L-valine-N'-methyl-N'-methoxyamide. Organic Syntheses, 70, 205. [Link]

  • Chan, L. C., et al. (2011). Discovery of a selective inhibitor of protein arginine methyltransferase 5 (PRMT5) with in vivo and in vitro potency in mantle cell lymphoma models. Blood, 118(16), 4419-4429. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). A patent review of PRMT5 inhibitors (2018-present). Expert Opinion on Therapeutic Patents, 32(11), 1269-1286. [Link]

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947-1955. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Han, C., et al. (2012). Amide Bond Formation between Electron-Deficient Amines and Carboxylic Acids Using the Dehydrative Condensation. The Journal of Organic Chemistry, 77(22), 10341-10347. [Link]

  • Bedford, M. T., & Clarke, S. G. (2009). Protein Arginine Methylation in Mammals: Who, What, and Why. Molecular Cell, 33(1), 1-13. [Link]

  • Fedoriw, A., et al. (2019). Targeting PRMT5 in Cancer: An Update on the Current State of the Art. Cancers, 11(7), 940. [Link]

  • Rioux, N., et al. (2021). Williamson Ether Synthesis. Organic Reactions. [Link]

  • Stopa, N., et al. (2015). The PRMT5 arginine methyltransferase: a potential new therapeutic target for human cancer. Expert Opinion on Therapeutic Targets, 19(12), 1645-1661. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Alinari, L., & Baiocchi, R. A. (2019). PRMT5 as a novel therapeutic target in cancer. Journal of Hematology & Oncology, 12(1), 1-4. [Link]

Sources

"Methyl 4-bromo-3-hydroxy-2-methylbenzoate" solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-bromo-3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability is paramount for its effective use, from reaction optimization and purification to formulation development and long-term storage. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its solubility and stability assessment, and insights into its potential degradation pathways. By offering a robust scientific framework and actionable experimental procedures, this document aims to empower researchers to confidently work with and characterize this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior in various experimental and formulation settings. While specific experimental data for this compound is limited, we can infer its likely characteristics from its chemical structure and data from its isomers.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compoundMethyl 3-bromo-4-hydroxybenzoate (Isomer)Methyl 4-bromo-3-methylbenzoate (Related Compound)Data Source
CAS Number 1149388-19-129415-97-2148547-19-7[1],[2],
Molecular Formula C₉H₉BrO₃C₈H₇BrO₃C₉H₉BrO₂[1],[3],
Molecular Weight 245.07 g/mol 231.04 g/mol 229.07 g/mol [1],[3],
Melting Point (°C) Not available108-11038-44[4][5],
Boiling Point (°C) Not available283.1 ± 20.0 (Predicted)Not available[5]
pKa Not available6.82 ± 0.18 (Predicted)Not available[5]
LogP Not available2.4 (Computed)Not available[3]
Appearance Likely a solid at room temperatureWhite solidSolid[5],

The presence of a phenolic hydroxyl group, a methyl ester, a bromine atom, and a methyl group on the benzene ring will collectively influence the compound's polarity, hydrogen bonding capacity, and ultimately its solubility and stability. The supplier's recommendation to store the compound at 2-8°C suggests that it may be susceptible to degradation at ambient temperatures[1].

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of this compound suggests it will have limited solubility in aqueous media and greater solubility in organic solvents. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which may confer some aqueous solubility, while the aromatic ring, methyl groups, and bromine atom contribute to its lipophilicity.

Predicted Solubility Behavior

Based on its structure and comparison with related molecules like Methyl 3-bromo-4-hydroxybenzoate, which is slightly soluble in chloroform and ethyl acetate, it is anticipated that this compound will be sparingly soluble in water and more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol)[5].

Experimental Protocol for Thermodynamic Solubility Determination

To quantitatively determine the solubility, a shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • A range of solvents (e.g., Water, pH 7.4 phosphate buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The solid should be in excess to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

  • Equilibrium is confirmed when the concentration from consecutive time points (e.g., 48 and 72 hours) are within a certain percentage (e.g., ±5%).

Data Presentation:

Table 2: Solubility of this compound at [Temperature]

SolventSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water
pH 7.4 Buffer
0.1 M HCl
0.1 M NaOH
Methanol
Ethanol
Acetone
Ethyl Acetate
Acetonitrile

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature prep2->equil1 equil2 Monitor for 24, 48, 72 hours equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Analyze by HPLC-UV analysis2->analysis3 G A This compound B 4-bromo-3-hydroxy-2-methylbenzoic acid A->B  Acid/Base Hydrolysis C Quinone-type structures A->C Oxidation   D Other photolytic products A->D  Photolysis

Caption: Proposed Degradation Pathways.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3% and 30%)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV detector (preferably with a photodiode array detector for peak purity analysis)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 1 M NaOH and keep it at room temperature. Monitor the degradation at various time points (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% or 30% hydrogen peroxide and keep it at room temperature, protected from light. Analyze samples at different time intervals (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours). Also, subject a solution of the compound to thermal stress. At each time point, dissolve the solid or dilute the solution for HPLC analysis.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after a specified duration of exposure.

  • Control Samples: For each stress condition, a control sample (without the stressor) should be run in parallel.

Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Determine the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradation products.

Analytical Methodology for Stability Assessment

A robust analytical method is critical for accurately quantifying the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this type of compound.

Recommended HPLC-UV Method

Table 3: Starting Conditions for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable percentage of B (e.g., 30%), and increase linearly to a higher percentage (e.g., 90%) over 20-30 minutes to elute all potential degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Monitor at a wavelength of maximum absorbance (e.g., determined by UV scan) and a lower wavelength (e.g., 220 nm) to detect a wider range of compounds.

Method Development and Validation: The initial conditions may need to be optimized to achieve adequate separation of the parent peak from all degradation product peaks. The method should then be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Analytical Workflow:

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample1 Withdraw sample from stress study sample2 Neutralize (if necessary) sample1->sample2 sample3 Dilute to working concentration sample2->sample3 hplc1 Inject into HPLC system sample3->hplc1 hplc2 Separate on C18 column hplc1->hplc2 hplc3 Detect by UV/PDA hplc2->hplc3 data1 Integrate peaks hplc3->data1 data2 Calculate % degradation data1->data2 data3 Perform peak purity analysis data2->data3

Caption: Workflow for HPLC-based Stability Analysis.

Recommendations for Handling and Storage

Based on the chemical nature of this compound and the supplier's recommendation, the following handling and storage procedures are advised:

  • Storage: The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1] It is recommended to store it in a refrigerator at 2-8°C to minimize thermal degradation.[1]

  • Handling: Handle the compound in a well-ventilated area. Avoid exposure to strong light. As with all chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

References

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]

  • Google Patents.
  • PubChem. Methyl 4-bromo-2-methylbenzoate. [Link]

  • PubChem. Methyl 2-bromo-4-hydroxybenzoate. [Link]

  • National Institutes of Health. Methyl 5-bromo-2-hydroxybenzoate. [Link]

  • PubChem. Methyl 2-bromo-5-hydroxybenzoate. [Link]

  • PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Proactive Safety Assessment

This guide has been meticulously compiled by synthesizing safety data from closely related compounds to provide a robust framework for the safe handling, storage, and disposal of Methyl 4-bromo-3-hydroxy-2-methylbenzoate. The information herein is intended to empower researchers to manage the risks associated with this compound in a laboratory setting. It is imperative that all handling of this chemical is conducted by trained personnel within a controlled laboratory environment.

Hazard Analysis: A Synthesis of Known Risks

The toxicological properties of this compound have not been fully investigated. Therefore, a conservative approach to handling is essential. Based on the hazard profiles of structurally similar compounds, such as substituted bromobenzoates, the following potential hazards are anticipated.

GHS Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are extrapolated from related chemical structures.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

GHS Pictogram (Anticipated):



Signal Word (Anticipated): Warning

Summary of Potential Health Effects
  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.

  • Inhalation: May cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.

  • Eye Contact: Causes serious eye irritation, with potential for redness, pain, and watering.

Prudent Laboratory Practices: A Comprehensive Handling Protocol

Adherence to a strict handling protocol is paramount to ensuring the safety of laboratory personnel. The following procedures are based on best practices for handling potentially hazardous research chemicals.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls lies in their ability to isolate the hazard from the operator, providing a passive and highly effective safety barrier.

  • Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): Essential Individual Protection

PPE provides a crucial barrier between the user and the chemical. The selection of appropriate PPE is critical for preventing direct contact.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before and during use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of exposure, consider the use of a chemically resistant apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Safe Handling Workflow

The following workflow is designed to be a self-validating system, with checks and balances to ensure safety at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Analogs Review SDS Analogs Don PPE Don PPE Review SDS Analogs->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Begin Work Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Monitor for Spills Monitor for Spills Perform Experiment->Monitor for Spills Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Experiment Complete Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Final Step

Caption: Safe handling workflow for this compound.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
  • If Inhaled: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are essential for maintaining a safe laboratory environment and preventing environmental contamination.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Consider storing under an inert atmosphere, as some related compounds may be air-sensitive.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

  • Do not dispose of this chemical down the drain or in regular trash.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical compounds is a cornerstone of scientific advancement. While a specific SDS for this compound is not currently available, a thorough assessment of its structural analogues provides a solid foundation for safe handling practices. By adhering to the principles of proactive risk assessment, employing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can confidently and safely work with this compound.

References

  • Hazardous Substance Fact Sheet: Methyl Benzoate. New Jersey Department of Health. [Link]

Methodological & Application

Application Note: Strategic Use of Methyl 4-bromo-3-hydroxy-2-methylbenzoate in the Synthesis of Novel PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: PRMT5 as a Compelling Oncology Target

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is a key regulatory mechanism in numerous cellular processes, including gene expression, RNA splicing, cell differentiation, and the DNA damage response.[2] Dysregulation and overexpression of PRMT5 are frequently observed in a wide array of malignancies, including lymphoma, lung cancer, and glioblastoma, where it contributes to tumor promotion and maintenance.[3] Consequently, the development of potent and selective PRMT5 inhibitors represents a promising therapeutic strategy to combat these cancers.[2]

A particularly compelling approach targets cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, which occurs in approximately 10-15% of all human cancers.[4] MTAP-deleted cells accumulate methylthioadenosine (MTA), a weak endogenous inhibitor of PRMT5. This creates a state of vulnerability, where the cancer cells become exquisitely dependent on the remaining PRMT5 activity for survival. Small molecules that bind cooperatively with MTA to the PRMT5 enzyme can achieve selective killing of these cancer cells while sparing normal tissues, offering a wider therapeutic window.[5][6]

The Synthetic Keystone: Methyl 4-bromo-3-hydroxy-2-methylbenzoate

The synthesis of complex PRMT5 inhibitors often relies on a modular approach, building upon a central scaffold. This compound has been identified as a highly versatile starting material for constructing a key pharmacophoric element of a class of potent PRMT5 inhibitors. Its structure offers several strategic advantages for medicinal chemists:

  • Ortho-substituted pattern: The methyl and hydroxyl groups ortho to the ester create a specific steric and electronic environment that can be crucial for binding to the PRMT5 active site.

  • Reactive Bromine Handle: The bromine atom at the 4-position serves as a versatile anchor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[6][7]

  • Phenolic Hydroxyl Group: The hydroxyl group at the 3-position provides a site for etherification, allowing for the connection of side chains that can extend into other regions of the enzyme's binding pocket, enhancing potency and selectivity.

This application note provides a detailed protocol for the synthesis of this key intermediate and its subsequent elaboration into a core structure for PRMT5 inhibitors, based on methodologies disclosed in the patent literature.[4][8]

Experimental Protocols

Part 1: Synthesis of this compound (Intermediate 2)

This protocol details the regioselective bromination of methyl 3-hydroxy-2-methylbenzoate to yield the target intermediate. The causality behind this specific bromination lies in the directing effects of the hydroxyl and methyl groups on the aromatic ring, which activate the desired position for electrophilic substitution.

Reaction Scheme:

Caption: Synthesis of the key bromo-benzoate intermediate.

Materials and Reagents:

ReagentSupplierGrade
Methyl 3-hydroxy-2-methylbenzoateSigma-Aldrich98%
tert-ButylamineAcros Organics99%
Bromine (Br₂)Fisher ScientificReagent Grade
Dichloromethane (DCM)VWRAnhydrous, >99.8%
Sodium Thiosulfate (Na₂S₂O₃)EMD MilliporeACS Grade
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrous
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesVWRACS Grade

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (2.0 g, 27.1 mmol) in anhydrous dichloromethane (180 mL).

  • Cooling: Cool the solution to -70 °C using a dry ice/acetone bath.

  • Bromine Addition: Prepare a solution of bromine (4.2 g, 27.1 mmol) in dichloromethane (10 mL). Add this solution dropwise to the cooled tert-butylamine solution over 15 minutes. Stir the resulting mixture at -70 °C for 1 hour. This in-situ formation of a less reactive brominating agent helps to control the regioselectivity and prevent over-bromination.

  • Substrate Addition: In a separate flask, dissolve methyl 3-hydroxy-2-methylbenzoate (4.5 g, 27.1 mmol) in dichloromethane (10 mL). Add this solution dropwise to the reaction mixture at -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The reaction is typically complete within 2-3 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted bromine.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). Combine the fractions containing the desired product and concentrate to yield this compound as a solid.

Part 2: Elaboration to a PRMT5 Inhibitor Core Structure

The synthesized intermediate can be further functionalized to build the core of a PRMT5 inhibitor. The following protocol, adapted from patent literature, describes a representative etherification followed by amide coupling.[4][8]

Workflow Diagram:

G cluster_workflow PRMT5 Inhibitor Synthesis Workflow start Start: Methyl 4-bromo-3-hydroxy- 2-methylbenzoate (2) step1 Step 1: O-Alkylation (Etherification of phenolic -OH) with a suitable alkyl halide start->step1 Base (e.g., K2CO3) Solvent (e.g., DMF) step2 Step 2: Suzuki Coupling (C-C bond formation at Br position) with a boronic acid/ester step1->step2 Pd Catalyst, Base Boronic Acid/Ester step3 Step 3: Ester Hydrolysis (Conversion of methyl ester to carboxylic acid) step2->step3 Base (e.g., LiOH) Solvent (e.g., THF/H2O) step4 Step 4: Amide Coupling (Formation of final amide bond) with a desired amine step3->step4 Coupling Agent (e.g., HATU) Amine, Base end_node Final PRMT5 Inhibitor step4->end_node

Caption: General workflow for elaborating the key intermediate.

Exemplary Protocol: Etherification

  • Setup: To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., a protected amino-alkyl bromide, 1.1 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting ether by flash column chromatography.

Causality and Further Steps:

  • Etherification: This step introduces a key side chain that can interact with specific residues within the PRMT5 active site, often contributing significantly to the inhibitor's potency.

  • Suzuki Coupling: Following etherification, the bromine atom is typically replaced via a Suzuki coupling reaction.[6][7][9][10] This reaction is a powerful and reliable method for forming a carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl moieties that are common features in potent PRMT5 inhibitors.[5] The palladium catalyst, ligand, base, and solvent must be carefully chosen to ensure high yield and purity.[9][10]

  • Final Elaboration: The methyl ester is often hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to complete the synthesis of the final inhibitor. This final amide bond is often crucial for establishing key hydrogen bonding interactions with the target protein.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of a novel class of PRMT5 inhibitors. Its pre-installed functional handles—a reactive bromine for cross-coupling and a hydroxyl group for etherification—provide a robust and flexible platform for medicinal chemists. The protocols outlined in this note, grounded in established and patented methodologies, offer a clear pathway for researchers in drug discovery to access these promising therapeutic agents. The self-validating nature of these synthetic steps, from controlled bromination to high-yielding coupling reactions, ensures a reliable and reproducible route to these complex molecules.

References

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental procedure for the synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth technical insights and a robust, validated protocol.

Introduction: The Significance of Brominated Hydroxybenzoates in Medicinal Chemistry

Substituted benzoates are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a bromine atom into these scaffolds can significantly enhance therapeutic activity and favorably alter the metabolic profile of a drug candidate.[1] Bromine's unique electronic properties can lead to stronger binding interactions with biological targets, a phenomenon known as halogen bonding.[1] Specifically, this compound and its derivatives are valuable intermediates in the synthesis of complex molecules, including potential anticancer agents and enzyme inhibitors.[2][3][4] This guide will detail a reliable synthetic route to this important building block, focusing on the principles of electrophilic aromatic substitution to achieve high regioselectivity.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

  • Esterification: Conversion of 3-hydroxy-2-methylbenzoic acid to its corresponding methyl ester, Methyl 3-hydroxy-2-methylbenzoate.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the aromatic ring via electrophilic aromatic substitution.

This strategy allows for a controlled and efficient synthesis, with the directing effects of the substituents on the aromatic ring playing a crucial role in the final bromination step.

Part 1: Esterification of 3-hydroxy-2-methylbenzoic acid

The initial step involves the esterification of 3-hydroxy-2-methylbenzoic acid with methanol. While traditional methods often employ strong mineral acids like sulfuric acid, modern approaches favor the use of solid acid catalysts to simplify purification and reduce waste.[5]

Protocol 1: Fischer-Speier Esterification

This classic method utilizes a strong acid catalyst to promote the reaction between the carboxylic acid and alcohol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-hydroxy-2-methylbenzoic acid≥98%Commercially Available
MethanolAnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Diethyl EtherReagent GradeCommercially Available
Round-bottom flaskStandard Glassware
Reflux condenserStandard Glassware
Magnetic stirrer and stir barStandard Equipment
Separatory funnelStandard Glassware
Rotary evaporatorStandard Equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxy-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxy-2-methylbenzoate. The product can be further purified by column chromatography if necessary.

Part 2: Regioselective Bromination of Methyl 3-hydroxy-2-methylbenzoate

This critical step introduces the bromine atom onto the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing, while the methyl ester (-COOCH₃) is a meta-director. The powerful activating and para-directing effect of the hydroxyl group, combined with the ortho-directing effect of the methyl group, strongly favors the substitution at the C4 position.[5]

Protocol 2: Electrophilic Bromination

This protocol is adapted from a reported synthesis of this compound.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 3-hydroxy-2-methylbenzoateAs synthesized in Part 1
Bromine (Br₂)Reagent GradeCommercially Available
tert-Butylamine≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Citric Acid20% Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica GelFor Column ChromatographyCommercially Available
HexaneHPLC GradeCommercially Available
Diethyl EtherHPLC GradeCommercially Available
Three-neck round-bottom flaskStandard Glassware
Dropping funnelStandard Glassware
Low-temperature thermometerStandard Equipment
Magnetic stirrer and stir barStandard Equipment

Procedure:

  • In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of bromine (1.0 eq) in DCM and add it dropwise to the cooled tert-butylamine solution via a dropping funnel. Maintain the temperature at -78 °C and stir for 30 minutes.

  • Prepare a solution of Methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in DCM.

  • Slowly add the Methyl 3-hydroxy-2-methylbenzoate solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -78 °C.[6]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.[6]

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 20% aqueous citric acid and brine.[6]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the residue by silica gel column chromatography using a mixture of hexane and diethyl ether as the eluent to yield pure this compound.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_bromination Part 2: Bromination start_material 3-hydroxy-2-methylbenzoic acid esterification Fischer-Speier Esterification (MeOH, H₂SO₄, reflux) start_material->esterification intermediate Methyl 3-hydroxy-2-methylbenzoate esterification->intermediate bromination Electrophilic Bromination (Br₂, t-BuNH₂, DCM, -78 °C to rt) intermediate->bromination final_product This compound bromination->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting and Safety Precautions

Troubleshooting:

  • Low Yield in Esterification: Ensure the use of anhydrous methanol and a sufficient amount of catalyst. Driving the equilibrium towards the product by removing water can also be considered.

  • Formation of Dibrominated Byproducts: The formation of 3,5-dibrominated byproducts can occur if the reaction conditions are not carefully controlled.[7] Maintaining a low temperature during the addition of the brominating agent is crucial for regioselectivity.

  • Incomplete Bromination: Monitor the reaction by TLC to ensure complete consumption of the starting material. If the reaction stalls, a slight excess of the brominating agent may be required.

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Concentrated sulfuric acid is a strong corrosive. Handle with care and add it slowly to the reaction mixture to avoid splashing.

  • The reaction at -78 °C requires careful handling of dry ice and acetone. Wear cryogenic gloves when handling dry ice.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The principles of electrophilic aromatic substitution and the careful control of reaction conditions are paramount to achieving a high yield and purity of the desired product.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

  • US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents.
  • Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators - AWS. Available at: [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents.
  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchGate. Available at: [Link]

  • The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

  • Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3 | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. Available at: [Link]

  • Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC - PubMed Central. Available at: [Link]

  • Application of Bromate-Bromide Mixture as a Green Brominating Agent for the Determination of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form - MedCrave online. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]

  • Methyl 2-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 12527050 - PubChem. Available at: [Link]

  • WO2016034673A1 - Tetrahydroisoquinoline derived prmt5-inhibitors - Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Efficient Removal of Palladium Catalysts from "Methyl 4-bromo-3-hydroxy-2-methylbenzoate" Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from coupling reactions involving "Methyl 4-bromo-3-hydroxy-2-methylbenzoate" and structurally similar compounds. As a senior application scientist, my goal is to provide not just protocols, but also the scientific rationale behind them, enabling you to make informed decisions in your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my final product so critical?

Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for regulatory bodies like the FDA and EMA.[1][2] These agencies have established strict limits for elemental impurities in drug products due to potential toxicity.[1][2] Beyond regulatory compliance, residual palladium can interfere with downstream synthetic steps, compromise the stability of the final compound, and affect the accuracy of biological assays.

Q2: I'm observing a persistent dark color in my product after the coupling reaction. Is this related to the palladium catalyst?

Yes, a persistent dark red, brown, or black color in the reaction mixture or isolated product is often indicative of residual palladium.[3] This can be due to the presence of soluble palladium complexes or the formation of palladium nanoparticles (Pd black), which can be challenging to remove.[3]

Q3: What are the primary methods for removing palladium catalysts?

There are several established methods for palladium removal, each with its own advantages and disadvantages. The most common techniques include:

  • Adsorption: Utilizing solid-supported "scavengers" that selectively bind to the palladium.[3][4][5][6]

  • Activated Carbon Treatment: A cost-effective method for adsorbing palladium species.[2][7]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[1][5]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase.[7]

  • Chromatography: Column chromatography is a standard laboratory technique for purification.[8]

The choice of method is highly dependent on the specific reaction conditions, the nature of the product, and the desired level of purity.[4]

Q4: How does the structure of "this compound" influence the choice of palladium removal method?

The functional groups on your molecule, specifically the hydroxyl group, can significantly impact the efficiency of palladium removal. The phenolic hydroxyl group can act as a chelating agent, forming a stable complex with palladium. This can make the palladium more difficult to remove compared to non-hydroxylated analogues. Therefore, a method with a strong affinity for palladium is often required.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of "this compound" and similar compounds.

Problem 1: Low efficiency of palladium removal with standard scavengers.

Possible Cause:

  • Chelation by the product: The hydroxyl and ester functionalities on your molecule may be coordinating with the palladium, making it less available to the scavenger.

  • Incorrect scavenger type: Not all scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)). The choice of scavenger depends on factors like the oxidation state of the palladium catalyst and the solvent system.[5]

  • Insufficient scavenger amount or contact time: The amount of scavenger and the duration of the treatment are critical parameters.

Solutions:

  • Select a scavenger with high affinity for palladium: Thiol-based scavengers, such as those functionalized with 2,4,6-trimercaptotriazine (TMT) or thiourea, often exhibit high efficacy in removing palladium from complex mixtures.[9] Microporous polystyrene-bound TMT (MP-TMT) has shown superior performance in various applications.[4]

  • Optimize scavenger screening: Conduct a small-scale screen with different types of scavengers to identify the most effective one for your specific system.

  • Increase scavenger loading and contact time: Systematically increase the weight equivalents of the scavenger and the stirring time to improve palladium capture. However, be mindful that excessive scavenger use can sometimes lead to product loss.

Problem 2: Product loss during purification.

Possible Cause:

  • Non-specific binding to the scavenger or activated carbon: The hydroxyl group or other parts of your molecule may interact with the purification medium, leading to co-adsorption with the palladium.

  • Product precipitation during extraction or crystallization: Changes in solvent polarity or temperature can cause your product to crash out of solution.

Solutions:

  • Use highly selective scavengers: Opt for scavengers that are designed for high selectivity towards metals over the organic product.

  • Activated Carbon Selection: The choice of activated carbon can influence palladium removal. Different grades of activated carbon have varying surface properties and pore structures.[10] It is advisable to screen a few different types to find one that effectively removes palladium without significant product adsorption.

  • Optimize crystallization conditions: Carefully control the solvent system, temperature, and cooling rate during crystallization to maximize product recovery while leaving impurities behind.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol provides a framework for efficiently screening different palladium scavengers.

  • Sample Preparation: After completion of the coupling reaction, take a representative sample of the crude reaction mixture. If the product is already isolated, dissolve a known amount in a suitable solvent.

  • Scavenger Array: In separate vials, add a predetermined amount (e.g., 10-20 weight equivalents relative to the initial palladium loading) of different scavenger resins (e.g., MP-TMT, silica-based thiol scavengers, thiourea-based scavengers).

  • Incubation: Add an equal volume of the crude product solution to each vial.

  • Agitation: Stir the vials at a consistent temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-24 hours).

  • Sampling and Analysis: At various time points, take a small aliquot of the supernatant from each vial. Analyze the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the scavenging efficiency.

  • Product Recovery Analysis: After the final time point, analyze the supernatant for the concentration of your desired product to assess any product loss.

Protocol 2: Bulk Palladium Removal with Activated Carbon
  • Solvent Selection: Dilute the crude reaction mixture with a solvent in which your product is soluble but that facilitates the adsorption of palladium onto the activated carbon.

  • Carbon Addition: Add a carefully weighed amount of activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at a controlled temperature (e.g., 25-50 °C) for a defined period (e.g., 1-4 hours).

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the palladium content by ICP-MS.

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeFunctional GroupSupportTypical Loading (mmol/g)Key Features
MP-TMT2,4,6-TrimercaptotriazineMicroporous Polystyrene0.5 - 1.5High affinity for palladium, good in polar aprotic solvents.[4]
Silica-ThiolThiolSilica Gel1.0 - 2.0Effective for various palladium species, good mechanical stability.[6]
Thiourea Alkyl SilicaThioureaSilica GelUp to 2.4High loading capacity, effective at removing Pd down to <1 ppm.[9]

Visualization

Decision-Making Workflow for Palladium Removal

The following diagram outlines a logical approach to selecting the appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound) initial_analysis Initial Pd Analysis (ICP-MS) start->initial_analysis high_pd High Pd Content (>100 ppm) initial_analysis->high_pd High Contamination low_pd Low Pd Content (<100 ppm) initial_analysis->low_pd Low Contamination scavenger_screen Scavenger Screening (MP-TMT, Silica-Thiol, etc.) high_pd->scavenger_screen activated_carbon Activated Carbon Treatment high_pd->activated_carbon low_pd->activated_carbon crystallization Direct Crystallization low_pd->crystallization optimize_scavenging Optimize Scavenging Conditions (Loading, Time, Temp) scavenger_screen->optimize_scavenging final_analysis Final Pd Analysis (ICP-MS) activated_carbon->final_analysis crystallization->final_analysis optimize_scavenging->final_analysis product_spec Product Meets Specification (<10 ppm Pd) final_analysis->product_spec Successful further_purification Further Purification Needed final_analysis->further_purification Unsuccessful further_purification->scavenger_screen Re-evaluate Scavenging_Process step1 1. Crude Product Solution in Reaction Vessel step2 2. Add Scavenger Resin step1->step2 step3 3. Stir for Optimized Time and Temperature step2->step3 step4 4. Filter to Remove Scavenger-Pd Complex step3->step4 step5 5. Purified Product Solution step4->step5

Caption: A typical workflow for palladium scavenging.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Method of removing palladium - Google P
  • How to Remove Palladium in three easy steps - Biotage.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst | The Journal of Organic Chemistry - ACS Public
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis | Organometallics - ACS Public
  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Public
  • (PDF)
  • Why palladium metal scavengers are not all the same - Biotage.
  • Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation | ACS Catalysis - ACS Public
  • METHYL 4-BROMO-2-HYDROXYBENZO
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem.
  • Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies - ResearchG
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.

Sources

Technical Support Center: Byproduct Formation in the Bromination of Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of hydroxybenzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental yet often challenging electrophilic aromatic substitution. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ultimately, achieve your synthetic targets with higher purity and yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My TLC plate shows multiple product spots, including what appears to be a di-brominated byproduct. How can I improve selectivity for the mono-brominated product?

This is the most common challenge in the bromination of hydroxybenzoates. The powerful activating nature of the hydroxyl group makes the aromatic ring highly susceptible to multiple substitutions.[1] The two ortho positions relative to the hydroxyl group are particularly active, often leading to the formation of 3,5-dibromo-4-hydroxybenzoate byproducts when starting from a 4-hydroxybenzoate.[2]

Causality and Strategic Solutions:

The formation of polybrominated species is a kinetic phenomenon. If the concentration of the electrophilic bromine species (Br⁺) is too high or the reaction is too vigorous, the highly activated mono-bromo intermediate will be immediately brominated a second time before all the starting material has reacted. Our strategy is to control the reaction rate and the availability of the electrophile.

Troubleshooting Protocol:

  • Reagent Selection: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which significantly favors mono-substitution.[3][4]

  • Solvent Choice: The solvent polarity plays a critical role.

    • Avoid Polar Protic Solvents: Solvents like water and acetic acid can accelerate the reaction and promote polybromination by stabilizing the charged intermediates.[5]

    • Use Non-Polar Aprotic Solvents: Solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), or Carbon Tetrachloride (CCl₄) offer much better control and are preferred for selective mono-bromination.[2]

  • Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C or even -10 °C. Lowering the temperature decreases the reaction rate, giving the starting material a better chance to compete with the mono-brominated product for the brominating agent.[2]

  • Stoichiometry and Addition Rate:

    • Use a precise molar equivalent of your brominating agent (start with 1.0 to 1.05 equivalents for mono-bromination).

    • Add the brominating agent slowly (e.g., dropwise over 30-60 minutes) or, for NBS, add it portion-wise as a solid. This keeps the instantaneous concentration of the electrophile low.

Workflow for Optimizing Mono-bromination Selectivity

G start Problem: Polybromination Observed reagent Switch Br₂ to NBS start->reagent Is Br₂ being used? solvent Change Solvent to Non-Polar (e.g., DCM) start->solvent Is solvent polar (AcOH, H₂O)? reagent->solvent temp Lower Reaction Temperature (0 °C to -10 °C) solvent->temp addition Control Stoichiometry & Slow Addition temp->addition end Achieved High Selectivity for Mono-bromination addition->end

Caption: Decision workflow for minimizing polybromination.

Q2: My reaction with a salicylic acid derivative yielded a product without a carboxyl group. What is happening?

You are likely observing a decarboxylative bromination. This is particularly common for salicylic acid (2-hydroxybenzoic acid) and its derivatives. The reaction proceeds through an initial bromination, which is then followed by the loss of CO₂, and further bromination of the resulting phenol.[6] For example, the reaction of salicylic acid with excess bromine water famously yields 2,4,6-tribromophenol.

Mechanism and Prevention:

The mechanism involves the formation of an unstable intermediate where the carboxyl group is readily eliminated. This process is often facilitated by the high reactivity of the system.

Preventative Measures:

  • Protect the Carboxyl Group: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to bromination. The ester group is much more stable under these conditions. You can then hydrolyze the ester post-bromination to regenerate the carboxylic acid.

  • Milder Conditions: Employing the mildest possible conditions (NBS instead of Br₂, low temperature, non-polar solvent) can sometimes suppress the decarboxylation pathway, though protection is a more reliable strategy.

Decarboxylative Bromination Pathway

G SalicylicAcid Salicylic Acid Derivative InitialBromo Initial Bromination SalicylicAcid->InitialBromo + [Br⁺] Decarboxylation Loss of CO₂ InitialBromo->Decarboxylation PhenolIntermediate Bromophenol Intermediate Decarboxylation->PhenolIntermediate FurtherBromo Further Bromination PhenolIntermediate->FurtherBromo + [Br⁺] FinalProduct Polybrominated Phenol FurtherBromo->FinalProduct

Caption: Pathway showing byproduct formation via decarboxylation.

Q3: How do I effectively monitor the reaction to avoid byproduct formation?

Proactive monitoring is key to a successful reaction. Relying solely on a final time point can lead to complex mixtures that are difficult to purify. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

Self-Validating Monitoring Protocol (TLC):

  • Prepare Your TLC System:

    • Plate: Use silica gel 60 F₂₅₄ plates.

    • Eluent: Find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives good separation between your starting material and the expected product. A good starting point is a system where your starting material has an Rf of ~0.4-0.5.

  • Take a "Time Zero" Sample: Before adding the brominating agent, spot your starting material on the TLC plate. This is your reference.

  • Monitor Progressively: Every 15-30 minutes, take a small aliquot from the reaction mixture, quench it (e.g., with a drop of sodium thiosulfate solution to remove unreacted bromine), and spot it on the TLC plate.

  • Interpret the TLC:

    • Desired Outcome: You should see the starting material spot diminish in intensity while a new, single product spot appears. The reaction is complete when the starting material spot is no longer visible.

    • Troubleshooting (Multiple Spots): If you see a new spot appearing that is different from your desired product (e.g., a less polar dibromo-product), it indicates byproduct formation. You should stop the reaction immediately to minimize its formation.

Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between using molecular bromine (Br₂) and N-Bromosuccinimide (NBS)?

A: The key difference lies in their reactivity and the concentration of the active brominating species they generate.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Dense, fuming, corrosive liquidWhite, crystalline, easy-to-handle solid
Reactivity High, aggressive electrophileMilder source of electrophilic bromine
[Br₂] in solution High initial concentrationProvides a low, constant concentration of Br₂
Selectivity Lower; prone to polybromination[4]Higher; favors mono-bromination[3]
Side Reactions Can lead to oxidation and HBr byproduct formation[7]Succinimide byproduct is generally inert and easily removed

Expert Insight: While Br₂ is cheaper, NBS is almost always the superior choice for the controlled bromination of activated systems like hydroxybenzoates, where selectivity is paramount. The slightly higher cost of NBS is easily justified by the significant reduction in purification effort and higher yield of the desired product.[4]

Q: How does the position of the hydroxyl and ester groups affect the reaction's regioselectivity?

A: The outcome is a result of the combined directing effects of the hydroxyl (-OH) and the ester (-COOR) groups.

  • Hydroxyl Group (-OH): A very strong activating, ortho-, para-director due to resonance donation of its lone pair electrons into the ring.[1]

  • Ester Group (-COOR): A deactivating, meta-director due to its electron-withdrawing nature.

The Rule of Thumb: In substrates containing both a strong activating group and a deactivating group, the activating group's directing effect dominates. Therefore, bromination will occur at the positions that are ortho or para to the hydroxyl group.[8]

  • For 4-Hydroxybenzoates: The -OH group directs ortho to itself. Both positions (3 and 5) are equivalent, so mono-bromination yields the 3-bromo product.

  • For 3-Hydroxybenzoates: The -OH group directs to the 2-, 4-, and 6-positions. The 2- and 6-positions are sterically hindered by the adjacent ester and hydroxyl groups, respectively. Therefore, bromination strongly favors the 4-position.

  • For 2-Hydroxybenzoates (Salicylates): The -OH group directs to the 3- and 5-positions (ortho and para to the -OH). Bromination typically occurs at the 5-position, which is para to the powerful -OH director.

Q: What is the best method for purifying my brominated hydroxybenzoate away from byproducts?

A: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is the ideal method if your desired product is a solid and the main impurity is a small amount of the di-brominated byproduct. The di-bromo compound is often less polar and may have different solubility characteristics, allowing for separation.

  • Column Chromatography: This is the most versatile and effective method for separating mixtures with similar polarities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The less polar di-bromo byproduct will elute first, followed by the more polar mono-bromo product, and finally any unreacted starting material.

  • Acid-Base Extraction: This can be useful for removing any unreacted starting material (if it's a carboxylic acid) from an esterified product. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a weak base (e.g., saturated sodium bicarbonate solution). The acidic starting material will move to the aqueous layer, while the neutral ester product remains in the organic layer.

Protocol: General Column Chromatography for Purification

  • Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be roughly 50-100 times the mass of your crude product.

  • Load the Sample: Dissolve your crude product in a minimal amount of the elution solvent (or DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of your packed column.

  • Elute: Start with a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). Gradually increase the polarity (e.g., to 10%, 15% EtOAc) to elute your compounds.

  • Collect Fractions: Collect small fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.

References

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Phenols. Retrieved from [Link]

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Matos, M. J., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. Retrieved from [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Halogenation of para-hydroxybenzoate esters (parabens) in chlorinated and brominated waters under simulated drinking water disinfection conditions. Retrieved from [Link]

  • Calò, V., et al. (1974). Solvent effect on the ortho : para ratio in the bromination of phenols. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol. Retrieved from [Link]

  • PubMed. (n.d.). Structure and mechanism of para-hydroxybenzoate hydroxylase. Retrieved from [Link]

  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Google Patents. (2005). US7053251B2 - Bromination of hydroxyaromatic compounds.

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Methyl 4-bromo-3-hydroxy-2-methylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Methyl 4-bromo-3-hydroxy-2-methylbenzoate and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of these compounds. However, their multifunctional nature can lead to spectra that are more complex than anticipated. This guide provides in-depth, field-proven insights to help you troubleshoot unexpected NMR shifts, ensuring the integrity of your experimental data.

Section 1: Understanding the Baseline ¹H NMR Spectrum

To identify an "unexpected" shift, one must first establish a baseline of expected chemical shifts (δ) for the parent compound, this compound, in a standard solvent like CDCl₃. The electronic environment, dictated by the interplay of electron-donating groups (-OH, -CH₃) and electron-withdrawing groups (-Br, -COOCH₃), governs these shifts.

Proton(s) Expected δ (ppm) Multiplicity Key Influences & Rationale
Aromatic H-5 ~7.5 - 7.8Doublet (d)This proton is ortho to the electron-withdrawing ester group and meta to the hydroxyl group, leading to a downfield shift.[1] It is coupled to H-6.
Aromatic H-6 ~6.8 - 7.1Doublet (d)Positioned ortho to the strongly electron-donating hydroxyl group, this proton is significantly shielded and appears more upfield.[1] It is coupled to H-5.
Hydroxyl (-OH) ~4.5 - 7.0Singlet (s, broad)Highly variable due to hydrogen bonding and concentration.[2][3] Its position can shift significantly with changes in solvent, temperature, or sample purity.[2]
Methyl Ester (-OCH₃) ~3.9Singlet (s)A characteristic sharp singlet for methyl esters.[4] Its position is generally stable.
Ring Methyl (-CH₃) ~2.0 - 2.5Singlet (s)Located in the benzylic region, this singlet is relatively shielded compared to the aromatic protons.[5]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the NMR analysis of this compound class.

Q1: Why is my hydroxyl (-OH) proton signal broader than expected or at a different chemical shift?

Answer: This is the most frequently observed phenomenon for phenolic compounds and is rarely indicative of a structural misassignment. The chemical shift and peak shape of the -OH proton are exquisitely sensitive to its local environment.

  • Causality (Expertise & Experience): The primary cause is the dynamic nature of hydrogen bonding .

    • Intermolecular H-bonding: At higher concentrations, molecules form hydrogen bonds with each other, which deshields the proton and shifts its signal downfield. Diluting the sample will shift the peak upfield as these interactions decrease.

    • Solvent Effects: Protic or hydrogen-bond accepting solvents (like DMSO-d₆ or acetone-d₆) will form strong hydrogen bonds with the -OH group, leading to a significant downfield shift and often a broader peak compared to a non-polar solvent like CDCl₃.[6]

    • Trace Water/Acid: The presence of even minute amounts of water or acidic impurities in the NMR solvent or sample catalyzes rapid proton exchange.[3] This exchange occurs on a timescale that blurs the signal, causing significant broadening.

  • Troubleshooting Action:

    • Confirm the peak's identity using a D₂O exchange experiment (see Protocol 1).

    • Ensure your sample and solvent are dry. Use a freshly opened ampule of deuterated solvent or dry it over molecular sieves.

    • Analyze the effect of concentration. Acquire spectra at different concentrations to observe the shifting behavior.

Q2: The chemical shifts of my aromatic protons don't match the predicted values. Why?

Answer: Deviations in the aromatic region often point to either environmental factors or subtle structural changes in your analog.

  • Causality (Expertise & Experience):

    • Solvent-Induced Shifts: Aromatic rings are susceptible to solvent effects. Aromatic solvents like benzene-d₆ can cause significant upfield shifts (Anisotropic effect) compared to CDCl₃.

    • Substituent Effects in Analogs: If you are working with an analog, you have altered the electronic landscape of the ring. An electron-donating group (e.g., -OCH₃, -NH₂) will shield the ortho and para protons, shifting them upfield.[7] Conversely, an electron-withdrawing group (e.g., -NO₂, -CN) will deshield them, causing a downfield shift.[1][7] These effects are predictable and are a key tool in confirming your structure.

    • Incorrect Isomer: The synthesis may have yielded a different constitutional isomer than expected, leading to a completely different splitting pattern and chemical shift profile.

  • Troubleshooting Action:

    • Use a chemical shift prediction tool as a first-pass check. Several online databases and software packages can provide estimated spectra.[8]

    • Systematically analyze the electronic nature of the substituents on your analog and predict the expected shifts based on established principles of electron donation and withdrawal.[1]

    • For definitive confirmation, perform 2D NMR experiments like COSY and HMBC (see Protocol 2) to establish proton-proton and proton-carbon correlations, which provides an unambiguous map of the molecular structure.[9]

Q3: I'm seeing unexpected splitting in my aromatic signals. What does this mean?

Answer: While the two aromatic protons in the parent compound are expected to form a simple doublet of doublets (or two distinct doublets), more complex patterns can arise.

  • Causality (Expertise & Experience):

    • Long-Range Coupling: In aromatic systems, protons can couple over four or five bonds, although the coupling constants (J) are typically small. The most common is meta-coupling (⁴J), which has a J-value of ~2-3 Hz.[10][11] If the resolution of your spectrometer is high enough, your expected doublets may appear as "doublets of doublets" with one large ortho coupling (~8 Hz) and one small meta coupling.

    • Second-Order Effects: If the chemical shifts of two coupled protons are very similar (a small Δν/J ratio), the simple n+1 rule breaks down. This can lead to "roofing"—where the inner peaks of the two multiplets are taller than the outer peaks—and can distort the expected pattern.

  • Troubleshooting Action:

    • Measure the coupling constants accurately. The magnitude of J is independent of the spectrometer's field strength and provides crucial structural information.[12] Ortho coupling is typically 7-10 Hz, meta is 2-3 Hz, and para is <1 Hz.[10]

    • Run a COSY experiment. This 2D technique will show a cross-peak between any two protons that are scalar-coupled, providing a definitive map of which protons are splitting each other.[13]

Q4: There are extra, unidentified peaks in my spectrum. What are they?

Answer: Extraneous peaks are almost always due to impurities.

  • Causality (Expertise & Experience):

    • Residual Solvents: Common solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are a frequent source of extra peaks.

    • Starting Materials: Incomplete reaction can leave unreacted starting materials in your sample.

    • Reaction Byproducts: For this specific scaffold, a common byproduct is the 3,5-dibrominated compound, which would give a single aromatic singlet instead of two doublets.[14]

  • Troubleshooting Action:

    • Check tables of common NMR solvent impurities. Compare the chemical shifts of the unknown peaks to these standard values.

    • Review the NMR spectra of your starting materials.

    • Assess sample purity using an orthogonal technique like TLC or LC-MS.

Section 3: Advanced Experimental Protocols

Protocol 1: Deuterium (D₂O) Exchange for -OH Peak Identification

This is a definitive, self-validating test to confirm the identity of a labile proton signal (like -OH or -NH).

  • Acquire Standard ¹H NMR: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard proton NMR spectrum. Note the integration and chemical shift of the suspected -OH peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O). Cap the tube and shake it vigorously for 10-15 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again using the same parameters.

  • Analyze: The -OH proton will have exchanged with deuterium from the D₂O (ROH + D₂O ⇌ ROD + HOD). Because deuterium is not observed in a standard ¹H NMR experiment, the original -OH signal will disappear or be significantly diminished in intensity.[3] This provides unequivocal proof of its identity.

Protocol 2: Using 2D NMR for Unambiguous Structure Verification

When 1D NMR is insufficient to resolve ambiguities, 2D NMR is the next logical step.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak at the intersection of the chemical shifts of two protons (Hₐ, Hₑ) indicates that Hₐ and Hₑ are spin-spin coupled (typically over 2-3 bonds). This is invaluable for tracing out the connectivity of the aromatic protons.[13][15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. Each peak in the 2D spectrum links a proton signal on one axis to a ¹³C signal on the other, allowing for the unambiguous assignment of protonated carbons.[16]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is extremely powerful for piecing together the carbon skeleton and confirming the positions of substituents that lack their own protons (e.g., the bromine atom or the carbonyl carbon).[9]

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing unexpected NMR shifts.

Caption: Troubleshooting workflow for unexpected NMR shifts.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • ACD/Labs. (2024, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-844. Retrieved from [Link]

  • Reddit. (2024, January 21). Unexpected ¹H NMR after harsh hydrolysis. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • Ishida, T., & Nagata, T. (2020). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 58(12), 1185-1191. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2024, August 6). (PDF) A 1H NMR Investigation of the Interaction between Phenolic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrogen bonding in phenol + base complexes by n.m.r.. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Effect of substituents on the chemical shift of benzylic protons. Retrieved from [Link]

  • ResearchGate. (2024, October 16). (PDF) H-NMR as a Structural and Analytical Tool. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • RSC Publishing. (n.d.). Investigation of solute–solvent interactions in phenol compounds. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How many 1H NMR signals would you expect for the NMR spectrum of methyl benzoate?. Retrieved from [Link]

  • NIH. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Publication. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

Sources

Validation & Comparative

The Strategic Value of Intermediates in API Synthesis: A Comparative Analysis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of active pharmaceutical ingredient (API) synthesis, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire process. This guide provides an in-depth technical analysis of "Methyl 4-bromo-3-hydroxy-2-methylbenzoate" as a potential intermediate, comparing it with established precursors in the synthesis of kinase inhibitors, with a particular focus on the BRAF inhibitor Vemurafenib.

Introduction: The Unseen Scaffolding of Drug Synthesis

The journey from a laboratory-scale discovery to the commercial production of a life-saving drug is paved with complex chemical transformations. Intermediates are the foundational building blocks in this journey, and their strategic selection can circumvent challenging synthetic steps, enhance yield and purity, and ultimately reduce the cost of the final API. An ideal intermediate should be readily accessible through a robust and scalable synthesis, possess the requisite functional groups for subsequent transformations, and contribute to a convergent and efficient overall synthetic route.

This guide will dissect the synthetic utility of this compound, a substituted aromatic compound with a unique arrangement of functional groups that suggests its potential as a precursor for complex APIs. We will explore a plausible synthetic pathway to this molecule, evaluate its strengths and weaknesses, and benchmark it against a well-established intermediate in the synthesis of Vemurafenib.

Section 1: Profiling this compound

This compound is a polysubstituted benzene ring containing a carboxylic ester, a hydroxyl group, a methyl group, and a bromine atom. This specific substitution pattern makes it a theoretically attractive intermediate for the synthesis of certain kinase inhibitors where a substituted phenyl ring is a key pharmacophoric element.

Proposed Synthesis of this compound

While not a commonly cataloged compound, a logical and scientifically sound synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely commence with the esterification of 3-hydroxy-2-methylbenzoic acid, followed by a regioselective bromination.

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of 3-hydroxy-2-methylbenzoic acid

  • To a solution of 3-hydroxy-2-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-hydroxy-2-methylbenzoate.

Step 2: Bromination of Methyl 3-hydroxy-2-methylbenzoate

  • Dissolve methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, while protecting the reaction from light.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • Esterification: The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters, utilizing a simple acid catalyst and an excess of the alcohol which also serves as the solvent.

  • Bromination: The use of N-bromosuccinimide (NBS) is a common and milder alternative to liquid bromine for the electrophilic bromination of activated aromatic rings. The hydroxyl and methyl groups are ortho, para-directing, and the steric hindrance from the methyl group should favor bromination at the less hindered para position (position 4).

Visualization of the Proposed Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination 3-hydroxy-2-methylbenzoic acid 3-hydroxy-2-methylbenzoic acid Methyl 3-hydroxy-2-methylbenzoate Methyl 3-hydroxy-2-methylbenzoate 3-hydroxy-2-methylbenzoic acid->Methyl 3-hydroxy-2-methylbenzoate MeOH, H₂SO₄ Reflux Methyl 3-hydroxy-2-methylbenzoate_2 Methyl 3-hydroxy-2-methylbenzoate This compound This compound Methyl 3-hydroxy-2-methylbenzoate_2->this compound NBS, CH₂Cl₂ Room Temp.

Caption: Proposed two-step synthesis of this compound.

Section 2: The Established Route: N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide in Vemurafenib Synthesis

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in many melanomas. A crucial and widely cited intermediate in its synthesis is N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide.[1][2][3] This complex molecule already contains a significant portion of the final API's core structure.

Synthesis of a Key Vemurafenib Intermediate

The synthesis of this key intermediate is a multi-step process, often starting from simpler, commercially available building blocks. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of a Key Vemurafenib Intermediate

Step 1: Synthesis of N-(2,4-difluoro-3-nitrophenyl)propane-1-sulfonamide

  • To a solution of 2,4-difluoro-3-nitroaniline in a suitable solvent like dichloromethane, add propane-1-sulfonyl chloride and a base such as triethylamine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous acid and brine, followed by drying and concentration.

  • Purify the crude product by chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a solvent mixture like ethanol and water.

  • Add a reducing agent, such as iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Extract the product and purify to obtain N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide.

Step 3: Acylation with 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride

  • Prepare the acid chloride of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid using a chlorinating agent like oxalyl chloride or thionyl chloride.

  • In a separate flask, dissolve the amino compound from Step 2 in an aprotic solvent with a base.

  • Add the freshly prepared acid chloride solution dropwise at a low temperature.

  • Allow the reaction to proceed to completion.

  • Work up and purify the product to yield N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide.

Causality of Experimental Choices:

  • Sulfonamide Formation: The reaction of an amine with a sulfonyl chloride is a standard method for the formation of sulfonamides.

  • Nitro Reduction: The reduction of an aromatic nitro group to an amine is a common transformation, with various reagents available. The choice of iron in the presence of a mild acid is a classic and effective method.

  • Amide Coupling: The acylation of the amine with an acid chloride is a robust method for forming the amide bond that links the two key fragments of the Vemurafenib structure.

Visualization of the Established Synthetic Workflow

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling 2,4-difluoro-3-nitroaniline 2,4-difluoro-3-nitroaniline N-(2,4-difluoro-3-nitrophenyl)propane-1-sulfonamide N-(2,4-difluoro-3-nitrophenyl)propane-1-sulfonamide 2,4-difluoro-3-nitroaniline->N-(2,4-difluoro-3-nitrophenyl)propane-1-sulfonamide Propane-1-sulfonyl chloride, Et₃N N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide N-(2,4-difluoro-3-nitrophenyl)propane-1-sulfonamide->N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide Fe, NH₄Cl N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide_2 N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid->5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride SOCl₂ or (COCl)₂ 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride_2 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride Vemurafenib Intermediate N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)- 2,4-difluorophenyl)propane-1-sulfonamide N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide_2->Vemurafenib Intermediate 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride_2->Vemurafenib Intermediate

Caption: Convergent synthesis of a key Vemurafenib intermediate.

Section 3: Comparative Analysis

A direct comparison reveals the strategic trade-offs between utilizing a simpler, more hypothetical intermediate like this compound versus a more complex, established precursor.

FeatureThis compoundN-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Synthetic Accessibility Potentially straightforward 2-step synthesis from a substituted benzoic acid.Multi-step synthesis requiring the preparation of two complex fragments followed by coupling.
Convergence of Synthesis Represents an early-stage intermediate. Many subsequent steps would be required to build the final API.A late-stage intermediate that significantly converges the synthetic route.
Potential Yield & Purity The proposed synthesis may face challenges with regioselectivity during bromination, potentially impacting yield and requiring extensive purification.While the overall sequence is longer, the key coupling step is generally high-yielding and the product is often crystalline, facilitating purification.
Flexibility for Analogs Could potentially be a versatile building block for various analogs by modifying the subsequent reaction partners.Less flexible for generating diverse analogs as the core scaffold is already largely defined.
Scalability The proposed synthesis uses common reagents and conditions that are generally amenable to scale-up.The multi-step nature and use of potentially expensive reagents and catalysts could present scalability challenges.

Conclusion: A Matter of Strategic Choice

The validation of an intermediate for API synthesis is a multifaceted process that extends beyond a simple consideration of its own synthesis. While This compound presents a hypothetically accessible and simple structure, its utility as an early-stage intermediate would necessitate a longer, more linear synthetic route to a complex API like Vemurafenib. This could introduce inefficiencies and potential yield losses over the extended number of steps.

In contrast, an advanced intermediate like N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide , despite its more demanding initial synthesis, offers a highly convergent and efficient endgame for the construction of Vemurafenib.[4] For large-scale manufacturing, a convergent approach is often favored as it maximizes the overall yield and simplifies the final purification steps.

Ultimately, the choice of an intermediate is a strategic decision that balances factors of cost, scalability, and the overall efficiency of the synthetic campaign. While novel and simpler intermediates are always of interest, the established routes often hold their ground due to their proven robustness and the significant convergence they offer in the synthesis of complex and valuable APIs.

References

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. (n.d.). Novel processes for the preparation of vemurafenib.
  • Theranostics. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(3), 649–661.
  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PMC. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC.
  • Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
  • Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
  • MDPI. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 28(13), 5273.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Capot Chemical. (n.d.). N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]

  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • ResearchGate. (2025). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • PubChem. (n.d.). 1-propanesulfonamide, n-[3-[(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. Methyl 4-bromo-3-hydroxy-2-methylbenzoate, a halogenated aromatic compound, requires specific handling protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory standards.

Hazard Assessment and Essential Protective Measures

These analogs are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is crucial to treat this compound as a hazardous substance with a similar profile.

Table 1: Inferred Hazard Profile and Precautionary Statements

Hazard Class Hazard Statement Precautionary Code Meaning
Skin Irritation, Category 2 H315: Causes skin irritation P264, P280 Wash hands and exposed skin thoroughly after handling; Wear protective gloves/clothing.[1][3]
Eye Irritation, Category 2 H319: Causes serious eye irritation P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

| STOT SE, Category 3 | H335: May cause respiratory irritation | P261, P271 | Avoid breathing dust; Use only outdoors or in a well-ventilated area.[3] |

The cornerstone of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE). The causality is simple: creating a reliable barrier between the researcher and the chemical hazard minimizes the risk of exposure and injury.

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

Equipment Standard Rationale
Safety Goggles/Glasses ANSI Z87.1 / EN 166 Protects against splashes and airborne dust particles, preventing serious eye irritation.
Chemical-Resistant Gloves EN 374 Prevents skin contact and irritation. Nitrile or neoprene gloves are generally suitable. Always check the manufacturer's glove compatibility chart.
Laboratory Coat N/A Protects skin and personal clothing from contamination.

| Respirator (if applicable) | NIOSH-approved (e.g., N95) | Recommended when handling bulk quantities or if dust generation is unavoidable, to prevent respiratory tract irritation. |

The Core Principle: Segregation of Halogenated Waste

The single most important step in the disposal of this compound is its classification and segregation as halogenated organic waste .[4] This is not merely an administrative step; it is critical for environmental safety and regulatory compliance.

Why the Segregation?

  • Incineration Requirements: Halogenated compounds require high-temperature incineration (approx. 1200 K) in specialized facilities equipped with scrubbers.[5] This process is necessary to ensure complete destruction and to prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[5]

  • Environmental Persistence: Brominated aromatic compounds can be persistent in the environment and pose long-term risks if not properly destroyed.

  • Disposal Costs & Logistics: The disposal process for halogenated waste is more complex and costly than for non-halogenated waste.[6] Proper segregation prevents the contamination of large volumes of non-halogenated solvent waste, which is often sent for fuel blending, a less expensive disposal route.[6] Mixing these waste streams leads to the entire volume being treated as the more hazardous (and expensive) category.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to the final hand-off to your institution's waste management provider.

Step 1: Designate a Waste Collection Point

Establish a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[7] This could be a specific area within a chemical fume hood or a secondary containment tray on a workbench. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

Step 2: Prepare the Waste Container
  • Selection: Use a chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.

  • Condition: Ensure the container is clean, dry, and in good condition with no leaks or cracks.

  • Venting: For mixed liquid waste, a vented cap may be appropriate to prevent pressure buildup, but ensure it does not compromise containment.

Step 3: Label the Container (Before Use)

Proper labeling is a regulatory requirement and essential for safety. Before the first drop of waste is added, the container must be clearly labeled.[6]

Required Label Information:

  • The words "HAZARDOUS WASTE ".

  • Full Chemical Name(s): List "this compound" and any other chemicals or solvents in the waste mixture. Avoid abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Flammable" if mixed with flammable solvents).

Step 4: Waste Accumulation
  • Segregation: Collect only halogenated organic waste in this container.[4] This includes the title compound, other brominated, chlorinated, or fluorinated organics, and any solvents used to rinse contaminated glassware.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[6][7] This minimizes the release of vapors and prevents spills.

  • Storage: Store the container in the designated SAA, away from incompatible materials like strong acids, bases, or oxidizers.[7]

Step 5: Final Disposal and Removal
  • Full Container: Once the container is full (leave ~10% headspace for expansion), or within one year of the accumulation start date, arrange for its removal.[7]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office or the designated chemical waste coordinator. They will facilitate the pickup by a licensed hazardous waste disposal vendor.[8]

  • Documentation: Maintain accurate records of the waste generated and disposed of, as this is often required for regulatory compliance.[8]

Crucial Do Nots:

  • DO NOT pour this chemical down the drain.[9][10]

  • DO NOT mix it with non-halogenated waste.[6]

  • DO NOT allow the container to be open to the atmosphere.[6]

  • DO NOT dispose of it in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Management Protocol cluster_2 Final Disposition A Waste Generation (this compound) B Is the compound halogenated? A->B B->C Yes D Segregate into dedicated HALOGENATED ORGANIC WASTE container C->D E 1. Label Container: 'Hazardous Waste' + Full Chemical Names D->E F 2. Store in designated Satellite Accumulation Area (SAA) E->F G 3. Keep container closed. Inspect weekly. F->G H 4. Request pickup when full or within 1 year G->H I EHS / Licensed Vendor (for High-Temp Incineration) H->I

Caption: Decision workflow for the disposal of this compound.

Regulatory and Compliance Context

The procedures outlined in this guide are designed to comply with major regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[11] Academic laboratories may operate under specific rules, such as Subpart K of 40 CFR part 262, which provides alternative requirements for managing hazardous waste in these settings.[11] Regardless of the specific regulations, the core principles of hazard identification, segregation, proper containment, and disposal through a licensed vendor remain universal.

By adhering to these detailed procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity and responsibility.

References

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH&Co.KG. [URL: https://www.chemos.
  • SAFETY DATA SHEET: Methyl 4-bromo-3-methylbenzoate. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=148547-19-7]
  • SAFETY DATA SHEET: Methyl 3-bromo-4-hydroxybenzoate. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=29415-97-2]
  • Methyl 4-bromo-3-methylbenzoate 95. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/532878]
  • Safety Data Sheet: methyl 4-fluoro-3-hydroxybenzoate. ChemScene. [URL: https://www.chemscene.com/Upload/MSDS/CS-0188238_MSDS.pdf]
  • Hazardous Waste Segregation. CUNY Queens College. [URL: https://www.qc.cuny.
  • SAFETY DATA SHEET: 4-Bromobenzoic acid. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=586-76-5]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines]
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]
  • 3-Bromo Benzoic Acid CAS No 585-76-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2582_msds.pdf]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2015-06/documents/sample-disposal.pdf]
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [URL: https://www.researchgate.
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety. [URL: https://ehs.cornell.edu/system/files/chemsafety-manual/7.2-organic-solvents.pdf]
  • Safety Data Sheet: 3-Brombenzoic acid. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4273-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDQyMjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDhmLzkwNzU5NDM5ODExODIucGRmfGY0YjQ5YjM3Y2U5NzU4YjM3Y2Y4ZDRjYmI3ZDUwYjI3ZTEyYjM1ZWE4YjQzMWQ3ZWY4M2YwYjY0ZGUyYjY2ZmM]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Lab%20Hazardous%20Waste%20Disposal%20Guidelines.pdf]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://www.labmanager.com/safety/managing-hazardous-chemical-waste-in-the-lab-21728]
  • SAFETY DATA SHEET: 4-Bromobenzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/108510]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [URL: https://nepis.epa.gov/Exe/ZyNET.exe/20004810.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1986+Thru+1990&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C86thru90%5CTxt%5C00000004%5C20004810.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x]
  • SAFETY DATA SHEET: 2-Bromobenzoic acid. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC107310050]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-hydroxy-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.